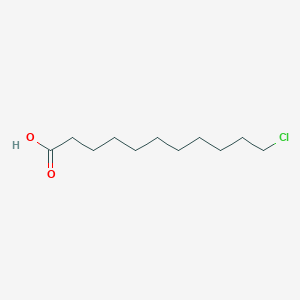

11-Chloroundecanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

11-chloroundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZXFVFTBUYBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCl)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171828 | |

| Record name | Undecanoic acid, 11-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-44-2 | |

| Record name | 11-Chloroundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanoic acid, 11-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 11-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-chloroundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties and structure of 11-chloroundecanoic acid

An In-Depth Technical Guide to 11-Chloroundecanoic Acid: Chemical Properties, Structure, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound. As a bifunctional long-chain fatty acid, its unique characteristics make it a valuable intermediate and building block in a multitude of advanced chemical applications. We will delve into its core physicochemical properties, molecular structure, synthetic pathways, key reactions, and practical applications, providing field-proven insights grounded in authoritative data.

Core Chemical and Physical Properties

This compound (CAS No: 1860-44-2) is an eleven-carbon aliphatic carboxylic acid featuring a terminal chlorine atom.[1] This structure imparts a dual reactivity that is highly sought after in chemical synthesis. Its physical state as a solid at room temperature simplifies handling and storage procedures.[1]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₁₁H₂₁ClO₂ |

| Molecular Weight | 220.74 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | Not specified in search results. |

| Boiling Point | Not specified in search results. |

| Solubility | Limited solubility in water; soluble in common organic solvents.[1] |

| Storage Temperature | 2-8°C (Recommended)[1] |

Expert Insight: The presence of the terminal chlorine on a long aliphatic chain, combined with the carboxylic acid head, creates a molecule with distinct polar and non-polar regions. This amphiphilic character, though modest, can influence its behavior in formulations and its utility as a surface-modifying agent.[2] Its solubility profile is typical for a molecule of its size and functionality, being readily miscible with a range of organic solvents used in synthesis.

Molecular Structure and Spectroscopic Identity

The unambiguous identification of this compound is critical for its effective use. Its structure is defined by a linear undecane backbone, functionalized with a carboxyl group at C1 and a chloro group at C11.

-

IUPAC Name: this compound[1]

-

InChI: InChI=1S/C11H21ClO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)[1][3]

Authoritative Grounding & Spectroscopic Validation: While raw spectral data is not provided, a foundational understanding of spectroscopic principles allows for the prediction of its characteristic spectral features. Any experimental protocol must begin with the validation of the starting material.

-

¹H NMR Spectroscopy: The proton spectrum is expected to show a characteristic triplet around 3.5 ppm for the two protons on the carbon adjacent to the chlorine (-CH₂-Cl). Another triplet, further upfield around 2.3 ppm, would correspond to the protons alpha to the carboxylic acid (-CH₂-COOH). The long methylene chain (-(CH₂)₈-) would produce a series of complex multiplets between approximately 1.2-1.7 ppm. A broad singlet, typically downfield (>10 ppm), would represent the acidic proton of the carboxyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups. A very broad absorption band is expected from 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, intense peak around 1700-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch. A C-Cl stretching vibration would be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Synthesis, Reactivity, and Experimental Logic

The utility of this compound stems from its role as a versatile synthetic intermediate.[1] Its synthesis and subsequent reactions are governed by the distinct reactivity of its two functional groups.

Synthetic Pathway Overview

A common and logical approach to synthesizing this molecule involves the functionalization of a readily available C11 precursor. One efficient method is the oxidation of 11-chloro-1-undecanol, which preserves the terminal chlorine while converting the primary alcohol to the desired carboxylic acid.[1] This method is often preferred as it avoids the potential for isomeric mixtures that can arise from direct chlorination of undecanoic acid.[1]

Caption: Logical workflow for the synthesis of this compound.

Experimental Causality: The choice of oxidizing agent is critical for a self-validating protocol. Strong agents like Jones reagent (CrO₃ in sulfuric acid) ensure complete conversion of the primary alcohol to the carboxylic acid. The reaction must be monitored (e.g., by TLC) to confirm the disappearance of the starting material and the formation of the more polar acid product. An aqueous workup is then used to separate the product from the chromium salts and other reagents.

Bifunctional Reactivity Map

The power of this compound lies in the ability to selectively address its two functional groups. The carboxylic acid can undergo esterification or amidation, while the primary alkyl chloride is a handle for nucleophilic substitution.

Caption: Reactivity pathways of this compound's functional groups.

Trustworthiness Through Orthogonality: This dual reactivity allows for sequential, controlled modifications. For instance, one could first perform a nucleophilic substitution on the chloride (e.g., with sodium azide to form an azido acid) under conditions that leave the carboxylic acid untouched. Subsequently, the carboxylic acid can be activated and coupled with an amine without affecting the newly introduced azide group. This orthogonal reactivity is a cornerstone of complex molecule synthesis and is fundamental to its role as a molecular linker.

Applications in Science and Industry

This compound serves as a crucial building block in several high-value sectors.[1] Its applications are a direct result of the chemical properties and reactivity described above.

-

Pharmaceutical Research and Drug Development: Halogenated fatty acids are important scaffolds in medicinal chemistry.[1] This molecule can be used as a linker to conjugate drugs to targeting moieties or to modify the lipophilicity of a potential drug candidate, thereby tuning its pharmacokinetic profile.[2]

-

Materials Science and Surface Modification: In materials science, it is employed to modify surface properties.[2] The carboxylic acid can anchor the molecule to a metal oxide surface, while the terminal chlorine provides a reactive site for grafting other molecules, thereby enhancing properties like hydrophobicity or adhesion.[2] It is a precursor for other self-assembled monolayer (SAM) forming molecules, such as 11-mercaptoundecanoic acid.[1]

-

Advanced Polymer Synthesis: this compound is a precursor to 11-aminoundecanoic acid, the monomer for Polyamide 11 (Nylon-11).[4][5] Nylon-11 is a high-performance bioplastic derived from renewable resources, prized for its excellent thermal stability, chemical resistance, and mechanical toughness.[4][5]

Safety, Handling, and Storage

Proper handling is essential when working with any reactive chemical intermediate.

-

Hazard Identification: Based on safety data for similar compounds, this compound should be handled as a substance that can cause skin and eye irritation.[6] Inhalation of dust should be avoided.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place.[6] The recommended storage temperature is between 2-8°C.[1] Keep away from strong oxidizing agents and incompatible materials.

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company in accordance with local, state, and federal regulations.[8]

References

- This compound - 1860-44-2 - Vulcanchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX5kooR43tjz3KmV7VfGmegxsD52a0oWWM75ODuheN97Q9cAu6A6jYHi8CTYOwGv7BGb2VIFz7Y4wKL6fpKnXIY7sco5SZ9QAp4KD_1pqPESorZ7Z0OvHb7xY1JG3cEuDUG6y-L-Qzuw==]

- This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCkj6tozY_e9ZIh0NYe_3vth2_V403cBRD4SHoyF0UUpePmsgIaRja3ucUHP3bRoPB__jeXTHDJbp_L8WPA9F7FTsJQtk6UflpgnrkxaxpaoOvoBTPv7OqgMKh7tv5kC4wySCQ82sGL-jAHPNJtp04dy8s1zcaNvtPVs66xm9YxaNMMjIKc7dV41EBD59sjH_ZgiBei1JLjFd9T6zZlCmYhZkuTEFlsvhIMBzk]

- 11-CHLORO-UNDECANOIC ACID - Safety Data Sheet - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkjlLudGkUGGZCoQ6yP79dEafMUjVcbzzaiOEH0vb4OJcNrIkPXgzimOrl4jOA_FaEuCdK7LJTPdMCrsQy7rxRHTf0w1ZBh_kC37sVjOiHSjIQ78Q5JYv-6CZShDz1G1MQ_AX-tfqCUnKXJJh0TrxeZUDyIFnXwae4UA==]

- This compound (C11H21ClO2) - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZZUCkzFiG7hpChiUUkcxTyjQOsA-BBb2XiLqPotOiAFlcSoQEPdwshtLeKolKOhyU5yHrsRliS7_ccQmiZvFfLgiSkqRxzQAquTNDLXGSVGZEo2H-F8Ub4qPSAam5Jt_T9YRiBROcGySAOtI=]

- This compound (C007B-458954) - Cenmed Enterprises. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM6u4FUh3oHtFrNLgEEvEMqxRy3rlFIfmrNDvgr9E8JObEm-_EMG-d4IkWa0VRkDfRUArZjISr57hyEw9k2AYutBiIAay8QBAjt9dD34-HnIC6-FmJ-pxOjpTX0O4PalsItuLCXcc68rxgrkAXGkNyf-c0LA==]

- 11-Chloro-Undecanoic Acid 1860-44-2 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZIL9RjtRvqmVhkAHb2ycHBTA8zi_ekqmfBEuL6c686J56pxGaarf9ijJEavTtdg0A0cnV9nEI-NsPtuyHEJZjlYIakQofATIZ4k4VTFs6GWE5CWkKGNA9GnKUS9dn_dIy6JyOyxHCuLU0ZXfQzZ4Ed4lBONCINxNxMZTfuKZDF1yc0oIBU_dsELU=]

- 11-CHLORO-UNDECANOIC ACID | 1860-44-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw3C3WlFR4KQC5ageRuGzIqRmbh6HXIrZPF5pZsZIMVEBMypD7qFgrmb-ckOVb-p6EBe7vY82unF5k2k8m6R6wzSLWIE8z29HmXX5AT3ybtDM4IJiYf4-bSS6VwWfPvbLBWvUzP5i_ZCIleOe89iYcLJyQNaJclgNUfUqkrW2B2w==]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ALIUplq3e5KCnu2Gi20_r_yQG-BqbtF4oK_paozcn_YBWkSLzFykzZrDMC-P3Nyeq3AxWp46e3BqmyKBhg7u3mxV-HoBTy4cteNQ7PfljVZ7uCKRKcmFiwQ423LKh3hY5P-7Lmhh]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIJf32h_MvpQTGvu4VPj4WPZuhyRljyglx56Fq1HmrfYzbgqP6Urf_VlNRUFx7gvhboGUsvbSUVU0BzhENRyM3VJVbEVsl2X6l6oGEgC6Xch50MjBnjkEnNIXBq5hHedLbVH2fsa_7Ii_EVxuMN2TmEVhTP4aQHZkbZZlYPrYM9fmrOa6jGvjiaPNbfdFapvLs]

- FM36234 - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeQkLqn3Aq-vX5X78Z5AEtkbgAKqeb6lbw69GJ6IgJp9pfX6IqdfqXtptIwMAEWrHYR7bACuBSG5sIaunVZNwDETkpKC35VfJN6RiXdVFM4SSgMvoXRYehEXdDiP-BMYXfK_7i2bRNqthG4NSaDzpgXPdj4gtOHBUOWBI8QA==]

- Safety Data Sheet - Angene Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvJec78PbTT9VKv6RbAC_Cx95R03wbwRYr8Yg5B3DbHxvPkGprnxqzx8vZ9ilG2e0sNrRLQFLukAUrNHSKt-eJwJtW7ODJ5wSy3qJzgX1KKjzPBPmruPZziyqj0lOBRtK0fLFVwY73]

- 11-Aminoundecanoic acid - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQh9db2DdVFniY1KK0TCMyGEux9JwPVy1jUUFBVP1mB3HeXjnxQEmjA4KEmwvcuxkNTkR_T_fBaJplrsWUrM9j52Xaamf5U_ALz0fuBjzoIBHYc1f9YnpWGzY-jS8nIr79ZPuqnzHmqgJuJcZda0i9]

- KR101280951B1 - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9dvp3mMqCesCnIfhKfyRtYUpfuX0-gQoAW2S4RF2fp-ml-xtvcMRn2TOdJTFci9kPjsmEO_plllzuZIBCOCJ4CHFxlDFgP538byRIM2a1vSCRKHha1BJjNQ5M9mON1tGecmJL_f7InrMum_jX]

Sources

- 1. This compound (1860-44-2) for sale [vulcanchem.com]

- 2. This compound [myskinrecipes.com]

- 3. PubChemLite - this compound (C11H21ClO2) [pubchemlite.lcsb.uni.lu]

- 4. 11-Aminoundecanoic acid - Wikipedia [en.wikipedia.org]

- 5. KR101280951B1 - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof - Google Patents [patents.google.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 11-Chloroundecanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 11-chloroundecanoic acid, a versatile bifunctional molecule with significant potential in chemical synthesis, materials science, and pharmaceutical development. As a Senior Application Scientist, this document aims to deliver not only technical data but also practical insights into its reactivity and utility.

Core Molecular Attributes

This compound is a long-chain fatty acid derivative characterized by a terminal chlorine atom and a carboxylic acid group. This unique structure imparts bifunctional reactivity, allowing for a wide range of chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 1860-44-2 | [1] |

| Molecular Formula | C₁₁H₂₁ClO₂ | [1] |

| Molecular Weight | 220.73 g/mol | [1] |

| Physical State | Solid | [1] |

| Solubility | Limited solubility in water; soluble in common organic solvents. | [1] |

| Storage Temperature | 2-8°C (recommended) | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the functionalization of undecanoic acid precursors. The choice of method often depends on the desired purity, scale, and available starting materials.

From Unsaturated Precursors: A Two-Step Approach from 10-Undecenoic Acid

A common and industrially relevant method involves the anti-Markovnikov hydrobromination of 10-undecenoic acid, followed by halogen exchange. While the direct anti-Markovnikov hydrochlorination is challenging, this two-step process offers a reliable alternative.

Experimental Protocol: Synthesis of 11-Bromoundecanoic Acid (Intermediate)

Objective: To synthesize 11-bromoundecanoic acid from 10-undecenoic acid via a radical-initiated anti-Markovnikov addition of hydrogen bromide.

Materials:

-

10-Undecenoic acid

-

Toluene

-

Benzoyl peroxide (BPO) or other radical initiator

-

Hydrogen bromide (gaseous)

-

Ice bath

-

Round-bottom flask with gas inlet and outlet

Procedure:

-

Dissolve 10-undecenoic acid in toluene in a round-bottom flask.

-

Add a catalytic amount of benzoyl peroxide to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Bubble gaseous hydrogen bromide through the solution while maintaining the temperature at 0°C. The reaction is highly exothermic and requires careful temperature control.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Upon completion, remove the excess hydrogen bromide and toluene under reduced pressure.

-

The resulting 11-bromoundecanoic acid can be purified by crystallization.

The subsequent conversion of 11-bromoundecanoic acid to this compound can be achieved through a Finkelstein reaction, although this step is less commonly detailed in readily available literature for this specific substrate.

Oxidation of 11-Chloro-1-undecanol

An alternative synthetic route involves the oxidation of the corresponding terminal chloro-alcohol.[1] This method is advantageous as it preserves the terminal chlorine atom while introducing the carboxylic acid functionality.

Conceptual Workflow: Oxidation of 11-Chloro-1-undecanol

Caption: Oxidation of 11-chloro-1-undecanol to this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its bifunctional nature, allowing for orthogonal chemical modifications at either the carboxylic acid or the terminal chlorine.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction. Esterification, for instance, can be used to modify the compound's properties or to protect the carboxylic acid group during subsequent reactions at the chloro-terminus.[1]

Reactions at the Chloro-Terminus: A Gateway to Diverse Functionalities

The terminal chlorine atom is a reactive site for nucleophilic substitution reactions.[1] This allows for the introduction of a wide array of functional groups, making this compound a valuable building block in organic synthesis.

Experimental Protocol: Representative Nucleophilic Substitution

Objective: To demonstrate a general procedure for the nucleophilic substitution of the terminal chlorine of this compound with an azide nucleophile to form 11-azidoundecanoic acid.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Stir bar and round-bottom flask with condenser

-

Heating mantle

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in DMF.

-

Add an excess (e.g., 1.5 equivalents) of sodium azide to the solution.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous phase with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 11-azidoundecanoic acid.

-

Purify the product by column chromatography if necessary.

Application as a Bifunctional Linker

The orthogonal reactivity of this compound makes it an ideal candidate for use as a bifunctional linker in various applications, including the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other drug conjugates. Its eleven-carbon chain provides a flexible spacer between two conjugated moieties. While its direct amino-analogue, 11-aminoundecanoic acid, is a known PROTAC linker, the chloro-derivative serves as a precursor for introducing diverse functionalities.

Caption: Conceptual workflow for using this compound as a bifunctional linker.

Surface Modification

Long-chain fatty acids are employed to modify the properties of surfaces, such as enhancing hydrophobicity or providing a reactive handle for further functionalization. This compound can be used to create self-assembled monolayers (SAMs) on suitable substrates, with the terminal chlorine available for subsequent chemical transformations.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its bifunctional nature, with a carboxylic acid and a reactive terminal chlorine, provides a platform for a wide range of synthetic transformations. This makes it a key building block for constructing more complex molecules, functionalizing surfaces, and developing novel therapeutics and materials. A thorough understanding of its reactivity and handling requirements is essential for leveraging its full potential in research and development.

References

Sources

Solubility Profile of 11-Chloroundecanoic Acid in Organic Solvents: A Physicochemical Approach for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

11-Chloroundecanoic acid is a bifunctional molecule of significant interest in chemical synthesis, material science, and as a building block in pharmaceutical development. Its utility is fundamentally linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical solubility data in public literature, this document establishes a predictive framework grounded in physicochemical principles. We dissect the molecule's structural components to forecast its solubility across a spectrum of common organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise, reliable data. This work is intended to serve as a foundational resource for scientists, empowering them to make informed decisions in experimental design, reaction engineering, and formulation development.

Introduction: The Molecular Dichotomy of this compound

This compound (C₁₁H₂₁ClO₂) is a long-chain fatty acid derivative characterized by two key functional regions: a hydrophilic carboxylic acid head and a long, nonpolar eleven-carbon alkyl chain, which is terminally substituted with a chlorine atom.[1] This unique structure imparts a chemical duality that governs its interactions and, consequently, its solubility.

-

The Nonpolar Tail: The C₁₀ alkyl chain is the dominant feature, rendering the molecule largely hydrophobic. This long hydrocarbon segment favors interactions with nonpolar solvents through van der Waals forces.[2][3]

-

The Polar Head: The carboxylic acid group (-COOH) is capable of strong hydrogen bonding, both as a donor and an acceptor. This allows for favorable interactions with polar, protic solvents.

-

The Chloro-Terminus: The terminal chlorine atom introduces a mild dipole and increases the overall polarizability of the alkyl chain, albeit slightly. This can subtly influence interactions with polar aprotic and weakly polar solvents.

Understanding the interplay of these features is critical for predicting and manipulating the solubility of this compound in various solvent systems, a crucial parameter for its application in synthesis, purification, and formulation.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] A solute's solubility is maximized in a solvent that shares similar intermolecular forces. For this compound, this means its solubility will be a balance between the nonpolar character of its long alkyl chain and the polar nature of its carboxylic acid head.

The length of the hydrocarbon chain is a primary determinant of fatty acid solubility.[2][4] As the chain length increases, the molecule becomes more nonpolar, and solubility in polar solvents like water decreases dramatically. While this compound has limited solubility in water, it is generally soluble in common organic solvents.[1]

Based on these principles, we can predict a qualitative solubility profile across different solvent classes. The following table summarizes these predictions, which should be confirmed experimentally for quantitative applications.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

|---|---|---|---|

| Nonpolar | n-Hexane, Heptane, Toluene | High | The long C₁₀ alkyl chain strongly interacts with nonpolar solvents via London dispersion forces, overcoming the energetic penalty of solvating the polar head group.[3][5] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High to Medium | These solvents effectively solvate both the nonpolar chain and the polar regions. Chloroform and DCM can interact with the carboxylic acid group, while THF and ethyl acetate can act as hydrogen bond acceptors.[5][6] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Medium to Low | While these solvents can hydrogen bond with the carboxylic acid head, the long, hydrophobic tail disrupts the solvent's own hydrogen-bonding network, making solvation energetically less favorable as a whole.[4][5] Solubility is expected to be lower than in nonpolar or polar aprotic solvents. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The dominant hydrophobic character of the C₁₁ chain leads to poor interaction with the highly structured hydrogen-bonding network of water.[1][2] While DMSO is a strong polar aprotic solvent, the large nonpolar tail limits solubility. |

Standardized Protocol for Quantitative Solubility Determination

To move from prediction to precise data, a rigorous experimental approach is necessary. The following protocol describes the Equilibrium Solubility Method , a gold-standard technique for determining the saturation solubility of a solid compound in a solvent. This method ensures that the system has reached thermodynamic equilibrium, providing a true measure of solubility.

Rationale of the Method

This protocol relies on creating a saturated solution by adding an excess of the solute to a known volume of solvent. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the supernatant is then accurately measured, typically by High-Performance Liquid Chromatography (HPLC) after filtration.

Step-by-Step Experimental Workflow

-

Preparation of Materials:

-

Accurately weigh approximately 20-30 mg of this compound into a 4 mL glass vial. The key is to ensure an excess of solid will remain undissolved.

-

Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.[7]

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on a rotational agitator or orbital shaker in a temperature-controlled incubator (e.g., at 25 °C).

-

Agitate the mixture for a minimum of 24 hours. A 48-72 hour period is often preferred to guarantee equilibrium is reached, especially for compounds that dissolve slowly.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 1-2 hours in the incubator to let the excess solid settle.[8][9]

-

Carefully withdraw an aliquot of the supernatant using a pipette fitted with a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved solids. This step is critical to avoid artificially high results.

-

Immediately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method (e.g., HPLC). A high dilution factor (e.g., 1:100 or 1:1000) is typically required.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample by a validated HPLC method (e.g., Reverse-Phase HPLC with UV detection).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in desired units (e.g., mg/mL, mol/L).

Solubility (mg/mL) = [Concentration from curve (mg/mL)] x [Dilution Factor]

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Equilibrium Solubility Determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This guide establishes a robust framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is sparse in the literature, a strong predictive understanding can be achieved by applying fundamental principles of molecular interactions. The provided qualitative predictions offer a reliable starting point for solvent selection. For applications requiring high precision, the detailed equilibrium solubility protocol provides a self-validating system for generating accurate and reproducible data. By combining theoretical prediction with rigorous experimental verification, researchers can confidently harness the full potential of this compound in their work.

References

-

Kolb, D. K., & Brown, J. B. (1955). Low temperature solubilities of fatty acids in selected organic solvents. Journal of the American Oil Chemists' Society, 32(6), 357–361. Available at: [Link]

-

ResearchGate. Which solvent is best for dissolving long chain fatty acids?. (2015). Available at: [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. (2024). Available at: [Link]

-

Quora. Why does solubility of fatty acids decreases as the length chain increases?. (2018). Available at: [Link]

-

Chemistry LibreTexts. 22.1: Lipids. (2019). Available at: [Link]

-

Hoerr, C. W., & Harwood, H. J. (1952). The Solubilities of Oleic and Linoleic Acids in Common Organic Solvents. The Journal of Physical Chemistry, 56(8), 1068–1073. Available at: [Link]

-

Reddit. How do fats dissolve in organic solvents?. (2017). Available at: [Link]

-

Nandi, I., & Tzarimas, C. (2011). Effect of Difference in Fatty Acid Chain Lengths of Medium-Chain Lipids on Lipid/Surfactant/Water Phase Diagrams and Drug Solubility. AAPS PharmSciTech, 12(3), 947–956. Available at: [Link]

-

Saybolt, C. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

YouTube. Chemical properties of Fatty Acids (Degree of saturation, Chain length, Melting point, Solubility). (2024). Available at: [Link]

-

Saybolt, C. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of Massachusetts Boston. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

Sources

- 1. This compound (1860-44-2) for sale [vulcanchem.com]

- 2. quora.com [quora.com]

- 3. reddit.com [reddit.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Low temperature solubilities of fatty acids in selected organic solvents / Journal of the American Oil Chemists' Society, 1955 [sci-hub.box]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Introduction: The Molecular Swiss Army Knife for Bioconjugation

A Technical Guide to High-Purity 11-Chloroundecanoic Acid for Research and Pharmaceutical Applications

This compound (CAS No. 1860-44-2) is a bifunctional long-chain fatty acid derivative that has emerged as a critical building block in advanced chemical synthesis, particularly in the realms of drug development and material science.[1] Its unique structure, featuring a terminal carboxylic acid group on one end and a reactive alkyl chloride on the other, separated by a flexible ten-carbon aliphatic chain, makes it an exceptionally versatile linker molecule.[1] This guide provides an in-depth analysis for researchers and drug development professionals on sourcing high-purity this compound, understanding its quality parameters, and recognizing the profound impact of purity on sophisticated applications.

The Critical Role of Purity in Advanced Applications

In the fields of pharmaceutical sciences and nanotechnology, the purity of a reagent is not merely a quantitative measure but a determinant of experimental success and product safety. For a bifunctional linker like this compound, impurities can lead to failed reactions, difficult-to-separate byproducts, and heterogeneous final products with unpredictable biological activity.

Key Applications Driving the Need for High Purity:

-

Antibody-Drug Conjugates (ADCs): In ADCs, the linker is a critical component that connects a highly potent cytotoxic drug to a monoclonal antibody.[2] The linker must be stable in circulation but allow for the release of the drug inside the target cancer cell.[2] Impurities in the this compound linker can lead to ADCs with an incorrect drug-to-antibody ratio (DAR), impacting both efficacy and toxicity.[3]

-

PEGylation: The process of attaching polyethylene glycol (PEG) chains to therapeutic proteins or nanoparticles, known as PEGylation, is used to enhance solubility, increase circulating half-life, and reduce immunogenicity.[4][5] this compound can serve as a foundational linker to initiate the PEGylation process.[6] Purity is paramount to ensure uniform PEGylation and avoid the creation of poorly characterized, potentially immunogenic protein aggregates.

-

PROTACs and Molecular Glues: In the development of Proteolysis Targeting Chimeras (PROTACs), linkers are used to connect a target-binding molecule to an E3 ligase-binding molecule.[7] The precise length and composition of the linker are critical for inducing the desired protein degradation, and impurities can disrupt this finely tuned process.

-

Self-Assembled Monolayers (SAMs): In material science and biosensor development, molecules like this compound are used to modify surfaces (e.g., gold nanoparticles), creating functionalized interfaces. Impurities can introduce defects into the monolayer, compromising the performance and reproducibility of the device.[1]

Diagram: The Role of this compound as a Bifunctional Linker

The following diagram illustrates the fundamental role of this compound in connecting a biomolecule (e.g., an antibody) to a payload (e.g., a drug), a process central to the creation of ADCs and other advanced therapeutics.

Caption: Schematic of this compound linking a biomolecule and a payload.

Commercial Supplier Landscape for High-Purity this compound

Sourcing high-purity this compound requires careful evaluation of supplier specifications. While many suppliers offer this compound, the stated purity can range from ≥95% to over 98%. For demanding applications like drug development, targeting the highest available purity is essential.

| Supplier | Product Example | Stated Purity | CAS Number | Noteworthy Details |

| Fluorochem | This compound | 98% | 1860-44-2 | Offers a higher purity grade suitable for more sensitive applications.[8] |

| BLD Pharmatech | This compound | 95% | 1860-44-2 | Provides a standard research grade. |

| Cenmed Enterprises | This compound | ≥95% | 1860-44-2 | A supplier for general laboratory and chemical reagent needs.[9] |

| MySkinRecipes | This compound | 95% | 1860-44-2 | Lists applications in organic synthesis and material science.[10] |

| Apollo Scientific | This compound | 95% | 1860-44-2 | A supplier of fine chemicals for research.[11] |

| Vulcanchem | This compound | Not specified | 1860-44-2 | Provides detailed chemical properties and references analytical methods like GC.[1] |

Note: Availability and specifications are subject to change. Researchers should always request the latest Certificate of Analysis for lot-specific data.

Deconstructing the Certificate of Analysis (CoA): A Guide to Trustworthiness

A Certificate of Analysis is the primary document validating the quality of a chemical batch.[12] When procuring high-purity this compound, researchers must scrutinize the CoA for the following information:

-

Identity Confirmation:

-

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C): Confirms the chemical structure by showing the expected signals for protons and carbons in the molecule. The integration of proton signals should match the number of hydrogens in each chemical environment.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: Identifies characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C-Cl stretch.

-

-

Purity Assessment:

-

HPLC (High-Performance Liquid Chromatography): This is a cornerstone technique for purity analysis of non-volatile compounds like fatty acids.[13][14][15] A high-purity sample will show a single major peak, with the purity often reported as a percentage of the total peak area.

-

GC (Gas Chromatography): After derivatization to a more volatile ester (e.g., methyl ester), GC can effectively separate the target compound from volatile impurities.[14] Vulcanchem specifically notes the use of GC for analyzing this compound.[1]

-

Titration: Acid-base titration can be used to determine the assay of the carboxylic acid functionality, providing a measure of the active acid content.

-

Protocol: Conceptual Workflow for In-House Purity Verification by HPLC

It is good practice to verify the purity of a newly acquired batch. The following outlines a typical reversed-phase HPLC workflow for analyzing this compound.

Objective: To confirm the purity of this compound using reversed-phase HPLC with UV detection.

Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve a reference standard and the test sample in a suitable solvent (e.g., Acetonitrile or a Methanol/Water mixture) to a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[16]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., water with 0.1% Trifluoroacetic Acid) and an organic solvent (e.g., Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a low wavelength (e.g., 205-210 nm), as the molecule lacks a strong chromophore.[15] An Evaporative Light Scattering Detector (ELSD) can also be used for better sensitivity.[17]

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard to determine the retention time.

-

Inject the sample and integrate all peaks.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

-

System Suitability:

-

Perform multiple injections of the standard to ensure reproducibility of retention time and peak area.

-

Synthesis Overview and Potential Impurity Profile

Understanding the synthesis of this compound is key to predicting potential impurities. A common industrial route starts from 10-undecenoic acid, which is itself derived from castor oil.[18][19]

The process generally involves an anti-Markovnikov addition of hydrogen chloride (HCl) across the terminal double bond of 10-undecenoic acid, often initiated by a radical source.[18][20]

Common Impurities Arising from Synthesis:

-

Starting Material: Unreacted 10-undecenoic acid.

-

Isomeric Impurities: The Markovnikov addition product, 10-chloroundecanoic acid, where the chlorine atom is on the 10th carbon instead of the 11th.

-

Solvent and Reagent Residues: Residual solvents like toluene or catalysts used in the reaction.[19][]

-

Degradation Products: Products from oxidation or other side reactions during synthesis or storage.[]

Purification is typically achieved through recrystallization, which effectively removes most of these impurities.[20]

Diagram: Synthesis and Purification Workflow

This diagram illustrates a plausible manufacturing and quality control process for producing high-purity this compound.

Caption: A typical workflow from synthesis to quality control for this compound.

Conclusion

For researchers and drug developers, this compound is a powerful tool for building complex molecular architectures. However, its efficacy is directly tied to its purity. When sourcing this critical reagent, it is imperative to look beyond the catalog price and engage in a thorough evaluation of the supplier's technical data. Always demand a lot-specific Certificate of Analysis and, when resources permit, perform in-house verification. By prioritizing purity and understanding the potential pitfalls of impurities, scientists can ensure the integrity, reproducibility, and ultimate success of their research and development efforts.

References

-

Cenmed Enterprises. This compound (C007B-458954). [Link]

-

ChemBuyersGuide.com, Inc. Conier Chem and Pharma Limited (Page 72). [Link]

-

ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited (Page 81). [Link]

-

SciSupplies. This compound, 98%, 1g. [Link]

-

Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. [Link]

-

Christie, W.W. Fatty Acid Analysis by HPLC. AOCS. [Link]

-

Lloyd, L. Reversed Phase HPLC of Fatty Acids. Agilent Technologies, Inc. (2011-05-17). [Link]

-

Cyberlipid. HPLC analysis. [Link]

-

National Institutes of Health. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection. [Link]

-

Wikipedia. 11-Aminoundecanoic acid. [Link]

-

Veronese, F. M., & Mero, A. Pegylation: engineering improved pharmaceuticals for enhanced therapy. PubMed. [Link]

-

National Institutes of Health. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. [Link]

-

Frontiers. Mini Review: Advances in 2-Haloacid Dehalogenases. [Link]

-

National Institutes of Health. Mini Review: Advances in 2-Haloacid Dehalogenases. [Link]

-

National Institutes of Health. Current ADC Linker Chemistry. [Link]

-

Royal Society of Chemistry. Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. [Link]

-

National Institutes of Health. Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation. [Link]

- Google Patents.

-

PubMed. PEGylation of hyaluronic acid nanoparticles improves tumor targetability in vivo. [Link]

-

ResearchGate. Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. [Link]

-

ResearchGate. Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?. (2025-08-07). [Link]

-

Eureka. Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid. [Link]

- Google Patents. CN103804209A - Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid.

-

MySkinRecipes. This compound. [Link]

-

National Institutes of Health. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024-08-12). [Link]

Sources

- 1. This compound (1860-44-2) for sale [vulcanchem.com]

- 2. purepeg.com [purepeg.com]

- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pegylation: engineering improved pharmaceuticals for enhanced therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, 98%, 1g [scisupplies.eu]

- 9. cenmed.com [cenmed.com]

- 10. This compound [myskinrecipes.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. zellbio.eu [zellbio.eu]

- 13. hplc.eu [hplc.eu]

- 14. aocs.org [aocs.org]

- 15. agilent.com [agilent.com]

- 16. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 18. 11-Aminoundecanoic acid - Wikipedia [en.wikipedia.org]

- 19. Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 20. CN103804209A - Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 11-Chloroundecanoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 11-chloroundecanoic acid. In the absence of extensive direct experimental data in publicly accessible literature, this document establishes a robust theoretical framework grounded in the known thermal behavior of analogous long-chain fatty acids and chlorinated hydrocarbons. It outlines anticipated decomposition pathways, predicted thermal event temperatures, and the expected byproducts. Furthermore, this guide presents detailed, field-proven experimental protocols for conducting rigorous thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complete with data interpretation guidelines. This document is intended to serve as an essential resource for researchers in drug development and materials science, enabling predictive assessment and ensuring safety and process integrity when handling this compound at elevated temperatures.

Introduction: The Significance of this compound

This compound is a halogenated fatty acid of significant interest in organic synthesis, serving as a versatile building block for a variety of functionalized molecules. Its bifunctional nature, possessing both a terminal carboxylic acid and a terminal chloro group, allows for orthogonal chemical modifications, making it a valuable precursor in the synthesis of pharmaceuticals, polymers, and self-assembled monolayers.

A thorough understanding of the thermal stability of this compound is paramount for its safe handling, storage, and application in various chemical processes, which may involve elevated temperatures. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity of the final product. This guide provides a detailed examination of its expected thermal behavior.

Predicted Thermal Stability and Decomposition Profile

While specific experimental data for this compound is not widely published, a reliable predictive model of its thermal decomposition can be constructed by examining the behavior of structurally related compounds, namely long-chain carboxylic acids and chlorinated alkanes.

Anticipated Decomposition Mechanisms

The thermal degradation of this compound is expected to proceed through a multi-stage process, likely initiated by one of two primary pathways:

-

Decarboxylation: The initial and most probable low-temperature event is the loss of carbon dioxide from the carboxylic acid moiety. This is a common decomposition pathway for many carboxylic acids.

-

Dehydrochlorination: The elimination of hydrogen chloride (HCl) is a characteristic thermal degradation route for chlorinated alkanes. This can occur via a free-radical chain mechanism, particularly at higher temperatures.[1][2]

These initial steps would be followed by the fragmentation of the resulting alkyl chain at higher temperatures, leading to the formation of a complex mixture of smaller volatile hydrocarbons.

Predicted Thermal Events

Based on the analysis of similar long-chain fatty acids and chlorinated paraffins, the following thermal events are anticipated for this compound when analyzed by TGA and DSC.

Table 1: Predicted Thermal Events for this compound

| Thermal Event | Predicted Temperature Range (°C) | Technique | Anticipated Observation |

| Melting | ~40-60 °C | DSC | Endothermic peak |

| Onset of Decomposition | > 200 °C | TGA | Initial mass loss |

| Major Decomposition Stage 1 | 200 - 350 °C | TGA/DSC | Significant mass loss (TGA), likely associated with complex exothermic/endothermic events (DSC) corresponding to decarboxylation and initial dehydrochlorination. |

| Major Decomposition Stage 2 | 350 - 500 °C | TGA | Continued mass loss corresponding to the breakdown of the hydrocarbon backbone. |

| Final Residue | > 500 °C | TGA | Minimal residual mass, likely to be carbonaceous char. |

Note: These are predicted temperature ranges. Actual values will be dependent on experimental conditions such as heating rate and atmosphere.[3]

In-Depth Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal analytical techniques.[4]

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of this compound as a function of temperature, thereby determining its decomposition temperatures and kinetic stability.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (alumina or platinum is recommended).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. An inert atmosphere is recommended for studying the inherent thermal stability without oxidative effects.

-

Heating Rate: A rate of 10 °C/min is standard and provides good resolution of thermal events.[5]

-

Temperature Range: Ambient to 600 °C.

-

-

Procedure: a. Place the sample pan into the TGA furnace. b. Purge the furnace with the selected gas for a minimum of 20 minutes to establish a stable atmosphere. c. Initiate the temperature program. d. Record the mass loss and temperature data continuously.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset).

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition stage.

-

Workflow for Thermogravimetric Analysis (TGA)

Caption: Workflow for TGA of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the physical and chemical transitions of this compound as a function of temperature, identifying melting points, and the enthalpy of transitions.[6]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

-

Temperature Program: a. Heat from ambient to a temperature approximately 20-30 °C above the expected melting point at a rate of 10 °C/min. b. Cool back to ambient at a controlled rate. c. A second heating cycle is often employed to observe the behavior of the melt-quenched material.

-

-

Procedure: a. Place the sample and reference pans in the DSC cell. b. Allow the system to equilibrate. c. Initiate the temperature program. d. Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, some decomposition events).

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each transition.

-

Workflow for Differential Scanning Calorimetry (DSC)

Caption: Workflow for DSC of this compound.

Mechanistic Interpretation and Causality

The choice of an inert atmosphere (nitrogen) for the primary TGA and DSC analyses is critical for isolating the inherent thermal stability of the molecule from oxidative degradation pathways.[5] The presence of oxygen could lead to complex, exothermic oxidation reactions at lower temperatures, obscuring the fundamental decomposition mechanisms.

A heating rate of 10 °C/min represents a balance between achieving good resolution of thermal events and completing the analysis in a practical timeframe.[5] Slower heating rates can sometimes provide better separation of closely occurring thermal events but may broaden the peaks.

The multi-stage decomposition observed in TGA is anticipated due to the different bond energies within the this compound molecule. The C-Cl and C-C bonds in the carboxylic group are generally weaker and more susceptible to cleavage at lower temperatures than the C-C and C-H bonds of the aliphatic chain.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The use of calibrated instrumentation with certified reference materials ensures the accuracy of temperature and enthalpy measurements. Running a blank (empty pan) under identical conditions is crucial for baseline correction, especially in TGA, to account for any instrumental drift or buoyancy effects. Replicate analyses (a minimum of three) should be performed to ensure the reproducibility of the obtained thermal data.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its likely behavior can be extrapolated from the known properties of related long-chain fatty acids and chlorinated alkanes. It is predicted to exhibit a multi-stage decomposition, likely initiated by decarboxylation and/or dehydrochlorination at temperatures exceeding 200 °C. The detailed TGA and DSC protocols provided in this guide offer a robust framework for the empirical determination of its thermal stability and decomposition profile. This information is critical for ensuring process safety, optimizing reaction conditions, and maintaining product quality in research and development settings.

References

-

Nakagawa, T., Miyajima, K., & Uno, T. (n.d.). Pyrolysis-Gas Chromatography of Long Chain Fatty Acid Salts. Oxford Academic. Retrieved from [Link]

-

Pomella, N., Fabbri, D., & Vassura, I. (2010). Profiling Fatty Acids in Vegetable Oils by Reactive Pyrolysis-Gas Chromatography With Dimethyl Carbonate and Titanium Silicate. PubMed. Retrieved from [Link]

-

(n.d.). Correlation of Py–GC–MS lipid analysis to traditional lipid Folch.... ResearchGate. Retrieved from [Link]

-

(n.d.). Kinetics of thermal decomposition: calculating the activation energy. Retrieved from [Link]

-

Riedo, C., Scalarone, D., & Chiantore, O. (2011). Pyrolysis–GC/MS for the identification of macromolecular components in historical recipes. UniTo. Retrieved from [Link]

-

(2023, February 27). Pyrolysis-GCMS for Forensic Applications | Frontier Lab SEA Monthly Webinar. YouTube. Retrieved from [Link]

-

Rybak, J., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC. Retrieved from [Link]

-

(2017, March 18). What is the monochlorination of alkanes?. Quora. Retrieved from [Link]

-

(2013, September 17). Monochlorination Isomers Produced From Free Radical Reactions. Master Organic Chemistry. Retrieved from [Link]

-

(n.d.). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. ACS Publications. Retrieved from [Link]

-

(n.d.). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Journal of the American Chemical Society. Retrieved from [Link]

-

(2009, October 15). A compilation of kinetic parameters for the thermal degradation of n-alkane molecules. Standard Reference Data. Retrieved from [Link]

-

Sharma, P., et al. (2021). The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates. Frontiers. Retrieved from [Link]

-

(2023, January 22). Halogenation of Alkanes. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Chlorination of Alkanes. AQA A-Level Chemistry. Retrieved from [Link]

-

Allara, D., & Shaw, R. (1980). A compilation of kinetic parameters for the thermal degradation of n‐alkane molecules. Semantic Scholar. Retrieved from [Link]

-

Brandsma, P., et al. (2019). Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part A: Influence of gas chromatography and ionisation source parameters. PubMed. Retrieved from [Link]

-

Charuswat, A., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. PubMed. Retrieved from [Link]

-

(n.d.). (PDF) Pyrolysis of Carboxylic Acids. ResearchGate. Retrieved from [Link]

-

Cioica, N., et al. (2022). DSC Phase Transition Profiles Analyzed by Control Charts to Determine Markers for the Authenticity and Deterioration of Flaxseed Oil during Storage. NIH. Retrieved from [Link]

-

(2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. Agilent. Retrieved from [Link]

-

(n.d.). Determination of the sum of short chain chlorinated n-alkanes with a chlorine content between 50% and 67% in sediment samples by GC–ECNI-MS and quantification by multiple linear regression. ResearchGate. Retrieved from [Link]

-

Sim, J. K., et al. (2015). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. Retrieved from [Link]

-

Korta, M., et al. (2023). Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry. PMC. Retrieved from [Link]

-

(2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Retrieved from [Link]

-

(n.d.). Thermal degradation of haloacetic acids in water. ResearchGate. Retrieved from [Link]

-

Kutsuna, S., & Hori, H. (2008). Purification and Thermal Analysis of Perfluoro-N-Alkanoic Acids. PubMed. Retrieved from [Link]

-

(2018, February 22). KINETICS OF DECOMPOSITION AND OPTICAL OF RUBIDIUM SOAPS. World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

-

Bartkiene, E., et al. (2022). Chemical Characteristics and Thermal Oxidative Stability of Novel Cold-Pressed Oil Blends: GC, LF NMR, and DSC Studies. MDPI. Retrieved from [Link]

-

(n.d.). Thermal Degradation of Long Chain Fatty Acids | Request PDF. ResearchGate. Retrieved from [Link]

-

(n.d.). (PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2023). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. MDPI. Retrieved from [Link]

-

(n.d.). Determination of chlorinated fatty acids using SPE, XSD and GC/MS. ResearchGate. Retrieved from [Link]

-

Abe, H., & Doi, Y. (2006). Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s. PubMed. Retrieved from [Link]

-

(n.d.). Thermal Stabilization of Polyhydroxyalkanoates by Washing with Acid. Lund University Publications. Retrieved from [Link]

-

Hayyan, M., et al. (2019). Synthesis and characterization of choline-fatty-acid-based ionic liquids: A new biocompatible surfactant. PubMed. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. bath.ac.uk [bath.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Analysis of Long-Chain Unsaturated Fatty Acids by Ionic Liquid Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactions of 11-Chloroundecanoic Acid

Introduction: The Duality of 11-Chloroundecanoic Acid

This compound is a bifunctional organic molecule that serves as a highly versatile building block in synthetic chemistry. Its structure, featuring a terminal carboxylic acid and a primary alkyl chloride separated by a nine-carbon aliphatic chain, presents two distinct reactive centers. This duality allows for a wide array of selective chemical transformations, making it a valuable precursor in the synthesis of polymers, pharmaceuticals, and other high-value specialty chemicals.

The carboxylic acid moiety typically engages in reactions with nucleophiles via a nucleophilic acyl substitution pathway, often requiring activation to proceed efficiently. Conversely, the C-11 carbon, bonded to an electronegative chlorine atom, is an electrophilic center ripe for nucleophilic substitution, primarily through an S(_N)2 mechanism. Understanding the interplay and selective targeting of these two functional groups is paramount for researchers and drug development professionals aiming to leverage this molecule's synthetic potential. This guide provides a comprehensive exploration of the core electrophilic and nucleophilic reactions of this compound, grounded in mechanistic principles and practical laboratory applications.

Part 1: Nucleophilic Reactions at the C-11 Position

The primary alkyl chloride group of this compound is an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions.[1][2][3] The electrophilic carbon atom bonded to the chlorine is readily attacked by a wide range of nucleophiles. The reaction proceeds via a concerted, single-step mechanism where the incoming nucleophile attacks from the backside of the C-Cl bond, leading to an inversion of configuration at the carbon center.[3][4] Given the unbranched nature of the alkyl chain, steric hindrance is minimal, making the S(_N)2 pathway highly favorable over the S(_N)1 mechanism, which is disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation.[1][2][5]

// Reactants reactants [label=<

Nu-+Cl-(CH2)10-COOH

];

// Transition State ts [label=<

Transition State δ-Nu---C---Clδ- |(CH2)9COOH

];

// Products products [label=<

Nu-(CH2)10-COOH+Cl-

];

// Edges reactants -> ts [label="Nucleophilic Attack", fontcolor="#34A853", color="#34A853"]; ts -> products [label="Leaving Group Departure", fontcolor="#EA4335", color="#EA4335"]; }

Caption: S(_N)2 mechanism at the C-11 position.Key Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile | Reagents | Product | Significance |

| Hydrolysis | OH⁻ | NaOH or KOH in H₂O | 11-Hydroxyundecanoic acid | Precursor for polyesters, fragrances.[6] |

| Amination | NH₃ | Excess aqueous ammonia | 11-Aminoundecanoic acid | Monomer for Nylon-11, building block for peptidomimetics.[7][8] |

| Cyanation | CN⁻ | NaCN or KCN in DMSO | 12-Cyanododecanoic acid | Chain extension; nitrile can be hydrolyzed to a dicarboxylic acid. |

| Azidation | N₃⁻ | Sodium azide (NaN₃) | 11-Azidoundecanoic acid | Precursor for click chemistry or reduction to 11-aminoundecanoic acid. |

Experimental Protocol: Synthesis of 11-Hydroxyundecanoic Acid

This protocol details the conversion of this compound to 11-hydroxyundecanoic acid via a nucleophilic substitution reaction with a hydroxide base.[6]

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: After cooling the mixture to room temperature, carefully acidify it with a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 2. This will precipitate the 11-hydroxyundecanoic acid product.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate or water.

Part 2: Electrophilic Reactions at the Carboxyl Group

The carboxylic acid functional group is characterized by an electrophilic carbonyl carbon. However, direct nucleophilic attack is often challenging because the hydroxyl group (-OH) is a poor leaving group.[9][10] Consequently, reactions at this site typically fall under the category of nucleophilic acyl substitution and require either acid catalysis to enhance the electrophilicity of the carbonyl carbon or conversion of the -OH group into a better leaving group.[9][10]

Fischer Esterification: An Acid-Catalyzed Reaction

The Fischer esterification is a classic method for converting a carboxylic acid into an ester by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[9][11] The reaction is an equilibrium process. To drive the reaction towards the ester product, it is common practice to use an excess of the alcohol or to remove the water formed as a byproduct, in accordance with Le Châtelier's principle.[11][12]

// Nodes start [label=" R-COOH | Carboxylic Acid"]; protonated [label=" R-C(=O+H)OH | Protonated Carbonyl", fillcolor="#FBBC05", fontcolor="#202124"]; tetrahedral [label=" R-C(OH)(O+H-R')OH | Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; proton_transfer [label=" R-C(OH)(OR')O+H2 | Proton Transfer", fillcolor="#FBBC05", fontcolor="#202124"]; elimination [label=" R-C(=O+R') | Water Elimination", fillcolor="#FBBC05", fontcolor="#202124"]; product [label=" R-COOR' | Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> protonated [label="+ H+", fontcolor="#EA4335", color="#EA4335"]; protonated -> tetrahedral [label="+ R'-OH", fontcolor="#4285F4", color="#4285F4"]; tetrahedral -> proton_transfer [label="Proton Transfer", fontcolor="#5F6368", color="#5F6368"]; proton_transfer -> elimination [label="- H2O", fontcolor="#EA4335", color="#EA4335"]; elimination -> product [label="- H+", fontcolor="#EA4335", color="#EA4335"]; }

Caption: Mechanism of acid-catalyzed esterification.Amidation: Synthesis of Amides

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient at room temperature. This is because the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt.[13][14] To overcome this, the reaction is either performed at high temperatures to drive off water or, more commonly, facilitated by coupling agents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby enabling the amine to attack the carbonyl carbon.[15][16]

An alternative and highly effective strategy involves a two-step process:

-

Conversion to Acyl Chloride: The carboxylic acid is first converted to the more reactive 11-chloroundecanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10][17]

-

Reaction with Amine: The resulting acyl chloride readily reacts with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct, to yield the corresponding amide.[15]

Experimental Protocol: Fischer Esterification of this compound

This protocol describes the synthesis of methyl 11-chloroundecanoate.

-

Setup: To a round-bottom flask, add this compound (1 equivalent) and an excess of methanol (e.g., 10-20 equivalents), which acts as both the reactant and the solvent.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction's progress via TLC.

-

Workup: After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester can be purified by vacuum distillation or column chromatography.

Part 3: Applications in Drug Development and Materials Science

The bifunctional nature of this compound and its derivatives makes them valuable building blocks in several advanced applications.

-

Drug Delivery: The long aliphatic chain imparts lipophilicity, which can be exploited in the design of drug delivery systems.[18] For instance, derivatives of this molecule can be incorporated into nanoparticles or liposomes to improve the encapsulation and delivery of hydrophobic anticancer drugs. The terminal functional groups (either the original chloro/carboxyl groups or their derivatives like amino or hydroxyl groups) provide convenient handles for conjugating targeting ligands or for surface modification to enhance biocompatibility.

-

Polymer Synthesis: 11-Hydroxyundecanoic acid and 11-aminoundecanoic acid, synthesized from this compound, are key monomers for producing biodegradable polyesters and polyamides (e.g., Nylon-11), respectively.[19] These polymers have applications ranging from high-performance engineering plastics to biomedical materials.

-

Amphiphilic Antioxidants: The synthesis of novel amphiphilic antioxidants has been achieved using this compound as a scaffold.[20] The long alkyl chain can anchor the molecule within a cell membrane, while a conjugated antioxidant moiety can protect against lipid peroxidation.

Conclusion

This compound is a molecule of significant synthetic utility, defined by its two distinct and selectively addressable reactive sites. The primary alkyl chloride is amenable to a host of S(_N)2 reactions with various nucleophiles, allowing for the introduction of diverse functionalities at the C-11 position. Concurrently, the carboxylic acid group can undergo nucleophilic acyl substitution, most effectively through acid catalysis or after conversion to a more reactive derivative, to form esters, amides, and other related compounds. This orthogonal reactivity provides researchers and drug development professionals with a powerful and flexible tool for constructing complex molecular architectures, from advanced polymers to sophisticated drug delivery systems. A thorough understanding of the underlying reaction mechanisms is crucial for harnessing the full potential of this versatile chemical building block.

References

-

Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]

-

Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. [Link]

-

Nucleophilic Substitution of Alkyl Halides - Athabasca University. [Link]

-

Alkyl Halide Reactivity - Michigan State University Chemistry. [Link]

-

Nucleophilic Substitution Reaction - BYJU'S. [Link]

-

Carboxylic Acids Important Reactions - Jack Westin. [Link]

-

Reactions of Carboxylic Acids - Ester and Amide Formation - Chemistry LibreTexts. [Link]

-